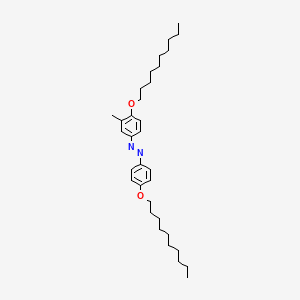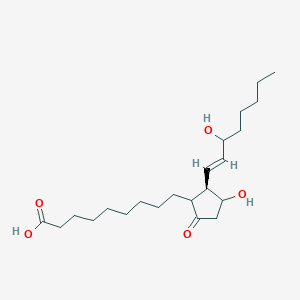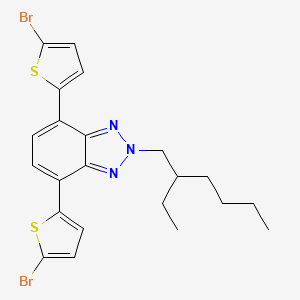
1-N',4-N'-dihydroxybenzene-1,4-dicarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamidoximobenzene, also known as DAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DAB is a small molecule that can easily penetrate cell membranes, making it an efficient tool for studying cellular processes. In
Aplicaciones Científicas De Investigación
Tuning the Synthesis of Energetic Materials
One study explored the synthesis of a new isomer of diaminotrinitrobenzene from 1,2-diaminobenzene, highlighting the role of electron-donating groups in increasing the thermal stability of the trinitrobenzene backbone. This is of interest for developing heat-resistant explosives, with thermal decomposition starting around 230 °C and deflagration occurring at 298 °C (Siri & Braunstein, 2005).
Enhancing Redox Flow Batteries
Another application involves the use of 1,4-Dimethoxybenzene derivatives as catholytes in non-aqueous redox flow batteries. These derivatives exhibit high open-circuit potentials and excellent electrochemical reversibility. Novel catholyte molecules with bicyclic substitutions and ether chains have shown greater solubility and superior chemical stability in the charged state, promising for energy storage technologies (Zhang et al., 2017).
Engineering Hydrogen-Bonded Molecular Crystals
Research into hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene incorporates a disc-shaped hexaphenylbenzene core with peripheral diaminotriazine groups. These compounds crystallize to form noninterpenetrated three-dimensional networks, demonstrating the importance of maintaining a consistent molecular shape for engineering crystals with predetermined properties (Maly et al., 2007).
Corrosion Inhibition
Novel synthesize compounds based on 1,4-diaminobenzene demonstrated promising corrosion inhibiting properties for mild steel in acid solutions. These Schiff base molecules exhibited high efficiency in protecting metal surfaces, indicating potential industrial applications for material preservation (Singh & Quraishi, 2016).
Análisis Bioquímico
Biochemical Properties
1,4-Diamidoximobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, 1,4-Diamidoximobenzene can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their catalytic activity .
Cellular Effects
The effects of 1,4-Diamidoximobenzene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 1,4-Diamidoximobenzene can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can impact cell signaling by modulating the activity of key signaling molecules, thereby affecting various cellular processes .
Molecular Mechanism
At the molecular level, 1,4-Diamidoximobenzene exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves interactions with the active sites of enzymes, resulting in changes in their conformation and function. Furthermore, 1,4-Diamidoximobenzene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diamidoximobenzene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,4-Diamidoximobenzene remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 1,4-Diamidoximobenzene can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,4-Diamidoximobenzene vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At high doses, 1,4-Diamidoximobenzene can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1,4-Diamidoximobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, 1,4-Diamidoximobenzene can affect the synthesis and degradation of specific metabolites, leading to changes in their concentrations within cells .
Transport and Distribution
The transport and distribution of 1,4-Diamidoximobenzene within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of 1,4-Diamidoximobenzene can influence its biochemical activity and effects on cellular function .
Subcellular Localization
1,4-Diamidoximobenzene exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of 1,4-Diamidoximobenzene is crucial for its role in modulating biochemical pathways and cellular processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1,4-Diamidoximobenzene can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "4-nitroaniline", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium dithionite", "Sodium bicarbonate", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 4-nitroaniline to 4-aminoaniline using sodium dithionite in the presence of sodium bicarbonate", "Step 2: Conversion of 4-aminoaniline to 4-amidoximobenzene using hydroxylamine hydrochloride in the presence of sodium hydroxide", "Step 3: Conversion of 4-amidoximobenzene to 1,4-Diamidoximobenzene using hydrochloric acid and ethanol" ] } | |
Número CAS |
6051-62-3 |
Fórmula molecular |
C8H10N4O2 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
1-N',4-N'-dihydroxybenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C8H10N4O2/c9-7(11-13)5-1-2-6(4-3-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12) |
Clave InChI |
GRWNTBQZUUOOLQ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=N\O)/N)/C(=N\O)/N |
SMILES |
C1=CC(=CC=C1C(=NO)N)C(=NO)N |
SMILES canónico |
C1=CC(=CC=C1C(=NO)N)C(=NO)N |
Otros números CAS |
6051-62-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-(11bS)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B1496679.png)

![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)

![(4,8-Bis(7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496696.png)

![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)